molecular formula C17H15FN2O2S B5762610 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine

4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine

Cat. No. B5762610
M. Wt: 330.4 g/mol
InChI Key: PWUJOHHNYIRRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine, also known as FLT, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. FLT belongs to the class of thiazole compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine involves the inhibition of tubulin polymerization, which is essential for cell division and growth. 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells by disrupting the microtubule network. It also inhibits the migration and invasion of cancer cells, which are essential for metastasis. 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has been found to modulate several signaling pathways, including the PI3K/Akt pathway, which is involved in cell survival and proliferation.

Advantages and Limitations for Lab Experiments

4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has several advantages for lab experiments, including its high potency and selectivity towards cancer cells. It is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine research, including the development of more potent and selective analogs for cancer therapy. 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine can also be used as a tool compound for studying the mechanism of action of microtubule-targeting agents. Additionally, 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine can be used in combination with other anti-cancer drugs to enhance their efficacy and reduce drug resistance. Further research is needed to fully understand the potential of 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine in cancer therapy and other biomedical applications.
Conclusion
In conclusion, 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is a promising compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. It exhibits potent anti-cancer activity and has a unique mechanism of action that involves the inhibition of tubulin polymerization. 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has several advantages for lab experiments, but also has some limitations that need to be addressed. Future research on 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine can lead to the development of novel anti-cancer drugs and contribute to a better understanding of microtubule-targeting agents.

Synthesis Methods

The synthesis of 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine involves a multi-step process that starts with the reaction of 4-fluoroaniline with 3,4-dimethoxybenzaldehyde to produce an intermediate compound. This intermediate is then subjected to a thiazole-forming reaction using thioamide and a base. The final product is purified using column chromatography to obtain 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine in high yield and purity.

Scientific Research Applications

4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer. 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for developing anti-cancer drugs.

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S/c1-21-15-8-3-11(9-16(15)22-2)14-10-23-17(20-14)19-13-6-4-12(18)5-7-13/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUJOHHNYIRRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine

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